molecular formula C14H14N2O4S B2944996 Ethyl 4-{[(4-oxo-4,5-dihydro-1,3-thiazol-2-yl)acetyl]amino}benzoate CAS No. 923205-92-9

Ethyl 4-{[(4-oxo-4,5-dihydro-1,3-thiazol-2-yl)acetyl]amino}benzoate

Cat. No.: B2944996
CAS No.: 923205-92-9
M. Wt: 306.34
InChI Key: JQQHJACMFQWARZ-UHFFFAOYSA-N
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Description

Ethyl 4-{[(4-oxo-4,5-dihydro-1,3-thiazol-2-yl)acetyl]amino}benzoate is a heterocyclic compound featuring a 4-oxo-thiazolidinone core linked via an acetyl-amino group to an ethyl benzoate ester. The 4-thiazolidinone moiety is a well-documented pharmacophore with diverse biological activities, including anti-inflammatory, antimicrobial, and anticancer properties . This compound is synthesized through cyclization reactions involving thiourea derivatives or via coupling of thiazolidinone precursors with benzoic acid esters .

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

ethyl 4-[[2-(4-oxo-1,3-thiazol-2-yl)acetyl]amino]benzoate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H14N2O4S/c1-2-20-14(19)9-3-5-10(6-4-9)15-11(17)7-13-16-12(18)8-21-13/h3-6H,2,7-8H2,1H3,(H,15,17)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JQQHJACMFQWARZ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C1=CC=C(C=C1)NC(=O)CC2=NC(=O)CS2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H14N2O4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

306.34 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of Ethyl 4-{[(4-oxo-4,5-dihydro-1,3-thiazol-2-yl)acetyl]amino}benzoate typically involves the reaction of 4-oxo-4,5-dihydro-1,3-thiazol-2-ylacetic acid with ethyl 4-aminobenzoate in the presence of a coupling agent such as 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) and a catalyst like 4-dimethylaminopyridine (DMAP). The reaction is usually carried out in an organic solvent such as dichloromethane or dimethylformamide at room temperature.

Industrial Production Methods: On an industrial scale, the production of this compound may involve continuous flow chemistry techniques to enhance efficiency and yield. The use of automated synthesis platforms and optimized reaction conditions can help achieve large-scale production with minimal environmental impact.

Chemical Reactions Analysis

Condensation and Cyclization Reactions

The thiazole ring and acetylamino group participate in condensation reactions. A key synthesis step involves reacting thiazole derivatives with acylating agents to form acetylamino linkages. For example:

  • Thiazole ring formation : Cyclization of precursors under Lewis acid catalysis (e.g., ZnCl₂ or FeCl₃) enhances electrophilicity, facilitating ring closure.

  • Acylation : The acetylamino group reacts with electrophiles, such as acyl chlorides, forming substituted amides.

Reaction Type Conditions Product
CyclizationLewis acids, 80–100°CThiazole ring stabilization
AcylationAcyl chloride, baseN-acylated derivatives

Hydrolysis Reactions

The ester and amide groups undergo hydrolysis under acidic or basic conditions:

  • Ester hydrolysis : The ethyl benzoate moiety converts to carboxylic acid in NaOH/EtOH (reflux), yielding 4-{[(4-oxo-4,5-dihydro-1,3-thiazol-2-yl)acetyl]amino}benzoic acid.

  • Amide hydrolysis : Strong acids (e.g., HCl) or bases cleave the acetylamino bond, producing 4-aminobenzoic acid and thiazole acetic acid derivatives.

Functional Group Reagents Outcome
Ester6M NaOH, ethanol, refluxCarboxylic acid formation
Amide6M HCl, 100°CAmine and acetic acid derivatives

Nucleophilic Substitution

The thiazole ring’s sulfur and nitrogen atoms engage in nucleophilic substitutions:

  • Electrophilic aromatic substitution : Bromination or nitration occurs at the thiazole ring’s C-5 position under HNO₃/H₂SO₄ or Br₂/FeBr₃.

  • Ring-opening : Strong nucleophiles (e.g., hydrazine) attack the thiazole ring, leading to ring cleavage and formation of thioamide intermediates .

Redox Reactions

  • Oxidation : The thiazole ring’s sulfur oxidizes to sulfoxide or sulfone derivatives using H₂O₂ or meta-chloroperbenzoic acid (mCPBA).

  • Reduction : Catalytic hydrogenation (H₂/Pd-C) reduces the thiazole ring to a thiazolidine derivative, altering bioactivity.

Reaction Reagents Product
OxidationH₂O₂, acetic acidThiazole sulfoxide
ReductionH₂, 10% Pd/C, ethanolThiazolidine analog

Heterocyclic Functionalization

The compound serves as a scaffold for synthesizing hybrid heterocycles:

  • Schiff base formation : Reaction with aldehydes forms imine linkages at the amino group .

  • Triazole synthesis : Click chemistry with azides under Cu(I) catalysis generates 1,2,3-triazole-thiazole hybrids .

Scientific Research Applications

"Ethyl 4-{[(4-oxo-4,5-dihydro-1,3-thiazol-2-yl)acetyl]amino}benzoate" is a chemical compound with the molecular formula C14H14N2O4SC_{14}H_{14}N_{2}O_{4}S and a molecular weight of 306.33696 . This compound is also identified by the CAS number 17823-28-8 . Research indicates that it can be synthesized through various methods and has a range of biological activities, making it a valuable structure for medicinal chemistry .

Chemical Properties

  • Molecular Formula: C14H14N2O4SC_{14}H_{14}N_{2}O_{4}S
  • Molecular Weight: 306.33696 g/mol
  • IUPAC Name: this compound
  • CAS Number: 17823-28-8
  • SMILES Notation: [H]N(C1=NC(=O)CS1)C1=CC=C(C=C1)C(=O)OCC

Synthesis and Chemical Reactions

The compound is related to 4-thiazolidinones, a privileged scaffold in medicinal chemistry, synthesized through simple and complex pathways for biological studies .

Potential Applications

Although the search results do not explicitly detail the applications of this compound, the presence of a 4-thiazolidinone moiety suggests potential applications based on the known biological activities of similar compounds :

  • Drug Discovery: Due to the variety of biological responses exhibited by 4-thiazolidinones, this compound may be a valuable structure in the creation and development of new medicinal molecules .
  • Antibacterial Research: It can be used in the creation of antibacterial drugs because it contains a thiazole component, and new research has shown that certain benzothiazole-based chemicals have antibacterial capabilities .
  • Anti-inflammatory Applications: Similar compounds have demonstrated effectiveness in reducing inflammation and pain in rat models, suggesting a potential application in anti-inflammatory drug development .

Mechanism of Action

The mechanism by which Ethyl 4-{[(4-oxo-4,5-dihydro-1,3-thiazol-2-yl)acetyl]amino}benzoate exerts its effects involves its interaction with specific molecular targets and pathways. The thiazole ring can bind to enzymes or receptors, leading to the modulation of biological processes. The exact mechanism may vary depending on the specific application and target.

Comparison with Similar Compounds

Structural and Functional Comparison with Analogous Compounds

Core Thiazolidinone Derivatives

(a) Methyl 2-hydroxy-5-[(4-oxo-4,5-dihydro-1,3-thiazol-2-yl)amino]benzoate
  • Structure: Features a methyl ester and a hydroxyl group on the benzene ring, with a direct amino linkage to the thiazolidinone.
  • Crystallography: Crystallizes with two independent molecules in the asymmetric unit, stabilized by intramolecular hydrogen bonds (O—H⋯O and N—H⋯O). The thiazolidinone ring adopts different dihedral angles (23.07°–48.17°) relative to the benzene ring, influencing molecular packing .
(b) N-(4-Isopropylphenyl)-2-(2-mercapto-4-oxo-4,5-dihydro-1,3-thiazol-5-yl)acetamide
  • Structure: Contains a mercapto (-SH) group on the thiazolidinone and an isopropylphenyl acetamide side chain.
  • Properties : The -SH group enhances reactivity (e.g., disulfide bond formation) but may reduce stability compared to the oxo derivative. The bulky isopropyl group could sterically hinder target binding .
(c) Ethyl 4-{[(2-mercapto-4-oxo-4,5-dihydro-1,3-thiazol-5-yl)acetyl]amino}benzoate
  • Structure: Structural isomer of the target compound, with a mercapto group at position 2 of the thiazolidinone.
  • Molecular Weight : 338.41 g/mol (vs. 308.42 g/mol for the target compound without mercapto).

Thiazole- and Thiadiazole-Based Analogs

(a) 1,3,4-Thiadiazole Derivatives
  • Synthesis: Prepared via cyclization of 4-(4-bromophenyl)-4-oxo-but-2-enoic acid with thiourea or thioglycolate derivatives .
  • Bioactivity: Exhibit antiviral and anticancer properties but lack the 4-thiazolidinone’s anti-inflammatory efficacy .
(b) Azo-Benzothiazole Benzoic Acids
  • Structure : Incorporate azo (-N=N-) linkages between benzothiazole and benzoic acid groups.

Comparative Data Tables

Table 1: Structural and Physicochemical Properties

Compound Name Molecular Formula Molecular Weight (g/mol) Melting Point (K) Key Functional Groups
Ethyl 4-{[(4-oxo-4,5-dihydro-1,3-thiazol-2-yl)acetyl]amino}benzoate (Target) C₁₄H₁₄N₂O₄S₂ 338.41 Not Reported 4-oxo-thiazolidinone, ethyl ester
Methyl 2-hydroxy-5-[(4-oxo-4,5-dihydro-1,3-thiazol-2-yl)amino]benzoate C₁₁H₁₀N₂O₄S 266.27 481–482 Hydroxyl, methyl ester
N-(4-Isopropylphenyl)-2-(2-mercapto-4-oxo-thiazol-5-yl)acetamide C₁₄H₁₆N₂O₂S₂ 308.42 Not Reported Mercapto, isopropylphenyl

Biological Activity

Ethyl 4-{[(4-oxo-4,5-dihydro-1,3-thiazol-2-yl)acetyl]amino}benzoate, a compound with the molecular formula C14H14N2O4S and a molecular weight of 306.33696 g/mol, has garnered attention for its potential biological activities, particularly in antimicrobial applications. This article provides a comprehensive overview of its biological activity, supported by data tables and relevant research findings.

PropertyValue
IUPAC NameThis compound
CAS Number[Not specified]
Molecular FormulaC14H14N2O4S
Molecular Weight306.33696 g/mol

Antimicrobial Activity

Recent studies have highlighted the antimicrobial potential of this compound against various bacterial strains. The compound exhibits significant antibacterial activity against Gram-positive bacteria, including Staphylococcus aureus and Enterococcus faecalis.

Minimum Inhibitory Concentration (MIC) Data

The following table summarizes the MIC values for this compound against selected bacterial strains:

Bacterial StrainMIC (µM)
Staphylococcus aureus15.625 - 62.5
Enterococcus faecalis62.5 - 125

These results indicate that the compound is bactericidal at relatively low concentrations and may serve as a promising candidate for further development in treating infections caused by resistant bacterial strains .

The mechanism by which this compound exerts its antimicrobial effects appears to involve the inhibition of protein synthesis pathways and subsequent disruption of nucleic acid and peptidoglycan production in bacteria . This dual action contributes to its effectiveness as an antibacterial agent.

Case Studies and Research Findings

  • Case Study on Antibacterial Efficacy :
    A study focused on the antibacterial efficacy of various thiazole derivatives found that this compound demonstrated superior activity against MRSA compared to standard antibiotics like ciprofloxacin .
  • Biofilm Inhibition :
    The compound also exhibited moderate-to-good antibiofilm activity against MRSA and Staphylococcus epidermidis. The Minimum Biofilm Inhibitory Concentration (MBIC) values were recorded as follows:
    Bacterial StrainMBIC (µg/mL)
    MRSA62.216 - 124.432
    Staphylococcus epidermidis31.108 - 62.216
    These findings suggest that this compound could be effective in preventing biofilm formation, an important factor in chronic infections .

Q & A

Basic Research Questions

Q. What are the established synthetic routes for Ethyl 4-{[(4-oxo-4,5-dihydro-1,3-thiazol-2-yl)acetyl]amino}benzoate, and how do reaction conditions influence yield?

  • Methodological Answer : The compound is typically synthesized via condensation reactions. For example, analogous thiazolidinone derivatives are prepared by refluxing intermediates (e.g., substituted hydrazides or thioureas) with carbonyl-containing reagents in solvents like ethanol or DMSO. Reaction time (e.g., 3–18 hours), temperature (reflux), and stoichiometry (equimolar ratios) significantly impact yields. Post-reaction purification via recrystallization (e.g., ethanol/water mixtures) is common, achieving yields of 65–85% depending on substituent reactivity .

Q. What spectroscopic techniques are critical for confirming the structure of this compound and its derivatives?

  • Methodological Answer :

  • IR Spectroscopy : Identifies functional groups (e.g., C=O stretches at ~1700 cm⁻¹ for esters, N-H stretches for amides).
  • NMR : ¹H NMR confirms proton environments (e.g., aromatic protons at δ 7–8 ppm, ester methyl groups at δ 1–1.5 ppm). ¹³C NMR resolves carbonyl carbons (e.g., thiazolidinone C=O at ~170 ppm).
  • Mass Spectrometry : Validates molecular ion peaks and fragmentation patterns.
  • Elemental Analysis : Ensures purity and stoichiometric composition .

Q. What biological activities are associated with the 4-oxo-4,5-dihydro-1,3-thiazole pharmacophore in this compound?

  • Answer : The thiazole core is linked to anti-inflammatory, antimicrobial, and anticancer properties. Hybrid molecules combining thiazolidinones with benzoate esters may enhance bioavailability or target specificity. For instance, similar compounds exhibit activity via inhibition of enzymes like cyclooxygenase or interaction with DNA .

Advanced Research Questions

Q. How can X-ray crystallography resolve molecular packing and non-covalent interactions in this compound?

  • Methodological Answer : Single-crystal X-ray diffraction (e.g., using a Bruker D8 VENTURE diffractometer) provides unit cell parameters (monoclinic systems, space group P2₁/c) and hydrogen-bonding networks. For example, intramolecular N–H⋯O and C–H⋯S interactions stabilize the conformation, while intermolecular π-π stacking or van der Waals forces dictate packing. Refinement with SHELXL (R values < 0.05) ensures accuracy .

Q. What strategies optimize the synthesis of derivatives with enhanced bioactivity?

  • Answer :

  • Substituent Modulation : Introducing electron-withdrawing groups (e.g., halogens) on aromatic rings can improve binding to hydrophobic enzyme pockets.
  • Hybridization : Coupling with salicylate moieties (as in methyl 2-hydroxy-5-[(4-oxo-thiazol-2-yl)amino]benzoate) introduces hydrogen-bond donors for target engagement .
  • Solvent Optimization : Polar aprotic solvents (e.g., DMSO) enhance solubility of intermediates, while glacial acetic acid catalyzes cyclization .

Q. How should researchers address contradictions in spectroscopic or crystallographic data during structural elucidation?

  • Answer :

  • Cross-Validation : Compare NMR/IR data with computational predictions (e.g., DFT calculations for expected shifts).
  • Twinned Crystals : Use SHELXL’s twin refinement tools for ambiguous diffraction patterns.
  • Disordered Atoms : Apply restraints or isotropic displacement parameters during refinement .

Q. What are the challenges in refining high-resolution crystallographic data for polymorphic forms?

  • Answer : Polymorphs may exhibit subtle differences in unit cell dimensions (e.g., a = 4.7787 Å vs. 13.6111 Å) or hydrogen-bonding motifs. High-resolution data (e.g., synchrotron sources) and robust refinement protocols (SHELXL’s least-squares matrix) are critical. Thermal ellipsoid analysis can distinguish dynamic disorder from static crystal defects .

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